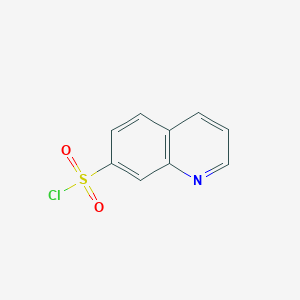

7-Quinolinesulfonyl chloride

描述

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Systems

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. researchgate.netwikipedia.orgnih.gov It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure that imparts unique electronic and steric properties. researchgate.netnumberanalytics.com This fused-ring system is a fundamental building block in the synthesis of more complex molecules. numberanalytics.com Quinoline and its derivatives are prevalent in numerous biologically active natural compounds, such as the Cinchona alkaloids. rsc.org

The quinoline framework can be substituted at various positions, giving rise to a vast array of derivatives with diverse properties. Quinolinesulfonyl chlorides are a specific class of these derivatives where a sulfonyl chloride group (-SO2Cl) is attached to the quinoline ring. The position of this substituent significantly influences the compound's reactivity and properties. In the case of 7-Quinolinesulfonyl chloride, the sulfonyl chloride group is located at the 7th position of the quinoline nucleus.

Significance of the Sulfonyl Chloride Functional Group in Organic Transformations

The sulfonyl chloride functional group is a highly reactive moiety widely employed in organic synthesis. fiveable.memolport.com Its reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group in nucleophilic substitution reactions. fiveable.me This characteristic allows sulfonyl chlorides to react readily with a variety of nucleophiles, including amines, alcohols, and thiols. fiveable.memolport.com

Key transformations involving sulfonyl chlorides include:

Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. molport.com This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key structural component in many therapeutic agents. magtech.com.cn

Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters, which are valuable intermediates in various synthetic pathways. fiveable.memolport.com

Formation of Sulfones: Reactions can also lead to the formation of sulfones. molport.com

The versatility and reactivity of the sulfonyl chloride group make it an important tool for chemists to introduce the sulfonyl functional group into organic molecules, which can then be further modified or used as protecting groups. fiveable.memagtech.com.cn

Overview of Research Trajectories for Quinolinesulfonyl Chlorides

Research involving quinolinesulfonyl chlorides, including the 7-isomer, has followed several key trajectories. A significant area of investigation is their use as reagents and intermediates in the synthesis of novel compounds with potential biological activity. For instance, they are precursors to a wide range of quinolinesulfonamides, which have been studied for their potential as antitumor and antimicrobial agents. researchgate.netgoogle.com

Another research focus is the development of efficient synthetic methods for preparing quinolinesulfonyl chlorides themselves. researchgate.netclockss.org For example, methods like the oxidative chlorination of corresponding thiols or disulfides are explored to improve yield and accessibility. researchgate.netresearchgate.net The stability of different isomers is also a subject of study, as some, like the 4-quinolinesulfonyl chlorides, are known to be unstable. clockss.org

Furthermore, compounds like 8-Quinolinesulfonyl chloride have been specifically investigated as coupling agents in oligonucleotide synthesis, highlighting the specialized applications that can arise from different positional isomers. oup.com The exploration of the chemical space around the quinoline core, facilitated by reagents like this compound, continues to be a productive area of chemical research.

Data for this compound

| Property | Value |

| Chemical Name | Quinolin-7-sulfonyl chloride |

| CAS Number | 443692-93-1 |

| Molecular Formula | C9H6ClNO2S |

| Molecular Weight | 227.67 g/mol |

The data in this table is compiled from various chemical databases. guidechem.comnih.govpharmaffiliates.comnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

quinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLBTAMFISNVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 7 Quinolinesulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Center

The central reaction mechanism for 7-quinolinesulfonyl chloride involves the displacement of the chloride ion by a nucleophile. The sulfur atom, bonded to two highly electronegative oxygen atoms and a chlorine atom, carries a significant partial positive charge, rendering it susceptible to attack. This process is fundamental to the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding quinolinesulfonamides. This amidation proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton to form a stable sulfur-nitrogen bond.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards the product. Studies have shown that various quinolinesulfonyl chlorides can be effectively converted to their corresponding sulfonamides researchgate.net. The general mechanism is analogous to the acylation of amines by acid chlorides libretexts.org. Sulfonyl chlorides are frequently used in medicinal chemistry to react with heterocyclic amines for the synthesis of complex sulfonamides sigmaaldrich.com.

Table 1: Representative Amidation Reactions of this compound This table presents hypothetical, yet chemically plausible, examples based on established reactivity patterns for sulfonyl chlorides.

| Amine Nucleophile | Product (Quinolinesulfonamide) | Reaction Conditions |

| Ammonia (B1221849) (NH₃) | 7-Quinolinesulfonamide | Pyridine, 0°C to rt |

| Aniline (C₆H₅NH₂) | N-Phenyl-7-quinolinesulfonamide | Triethylamine, CH₂Cl₂, rt |

| Piperidine (C₅H₁₀NH) | 7-(Piperidin-1-ylsulfonyl)quinoline | K₂CO₃, Acetonitrile, rt |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-7-quinolinesulfonamide | Pyridine, CH₂Cl₂, rt |

When this compound is treated with an alcohol or a phenol, a sulfonate ester is formed. This reaction, known as sulfonylation, is analogous to the formation of carboxylic esters from acid chlorides libretexts.org. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center and displacing the chloride ion youtube.comyoutube.com.

This reaction is also typically conducted in the presence of a non-nucleophilic base like pyridine. The base not only scavenges the HCl byproduct but also activates the alcohol, increasing its nucleophilicity. The resulting sulfonate group is an excellent leaving group in subsequent substitution reactions, a property that makes this transformation particularly valuable in multi-step synthesis libretexts.org.

Table 2: Representative Sulfonate Ester Formation with this compound This table presents hypothetical, yet chemically plausible, examples based on established reactivity patterns for sulfonyl chlorides.

| Alcohol/Phenol | Product (Sulfonate Ester) | Reaction Conditions |

| Methanol (CH₃OH) | Methyl 7-quinolinesulfonate | Pyridine, 0°C |

| Phenol (C₆H₅OH) | Phenyl 7-quinolinesulfonate | Pyridine, CH₂Cl₂, rt |

| Ethanol (CH₃CH₂OH) | Ethyl 7-quinolinesulfonate | Pyridine, 0°C to rt |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 7-quinolinesulfonate | Pyridine, CH₂Cl₂, rt |

This compound can react with the functional groups present in amino acids and peptides. The primary amino group (-NH₂) of an amino acid is a potent nucleophile and readily attacks the sulfonyl chloride to form a stable N-quinolinesulfonyl derivative, which is a specific type of sulfonamide mdpi.com. This reaction is often used to modify or protect the N-terminus of peptides.

The reaction conditions must be carefully controlled to ensure selectivity. At neutral or slightly alkaline pH, the amino group is deprotonated and thus more nucleophilic than the carboxylate group. If the amino acid contains other nucleophilic side chains (e.g., the hydroxyl group of serine or the thiol group of cysteine), protection strategies may be necessary to achieve selective sulfonylation at the alpha-amino group. The reaction involves the formation of a salt, as the acidic proton of the carboxylic acid group reacts with the basic amino group of another molecule youtube.com.

Pathways of Degradation and Instability

Like other reactive sulfonyl chlorides, this compound is susceptible to degradation, primarily through hydrolysis. The stability of the compound is influenced by storage conditions and the presence of nucleophiles, particularly water.

The principal pathway of decomposition for aromatic sulfonyl chlorides is hydrolysis, which results in the formation of the corresponding sulfonic acid. Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides in water indicate that the reaction proceeds through an Sₙ2-type mechanism rsc.org. In this process, a water molecule acts as the nucleophile, attacking the sulfur atom and leading to the expulsion of the chloride ion.

Research on the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid suggests a mechanism where the rate-determining step is the transformation of a pre-equilibrium complex formed between the sulfonyl chloride and water osti.gov. The reaction can proceed through two main pathways: one involving a cyclic intermediate with a pentacoordinate sulfur atom and another involving an anionic intermediate researchgate.net. The low solubility of many arylsulfonyl chlorides in water can, however, limit the rate of hydrolysis, effectively protecting the compound in aqueous biphasic systems acs.orgresearchgate.net.

Presence of Water : Trace amounts of water in the reaction mixture can lead to the hydrolysis of the sulfonyl chloride, forming 7-quinolinesulfonic acid. This side reaction consumes the starting material and can complicate product purification.

Choice of Base : In amidation and esterification reactions, the base is crucial. If the base is also a nucleophile (e.g., an amine used in excess), it can compete with the primary nucleophile, leading to undesired byproducts. For instance, some amines can act as general base catalysts for the hydrolysis of the sulfonyl chloride rather than undergoing the desired aminolysis reaction acs.org. The use of a sterically hindered, non-nucleophilic base like pyridine or triethylamine is common practice to minimize these side reactions youtube.comyoutube.com.

Reaction Temperature : Higher temperatures can accelerate side reactions, including decomposition and reactions with the solvent. Reactions are often conducted at 0 °C or room temperature to maintain selectivity.

Nucleophile Reactivity : With multifunctional nucleophiles, such as amino acids, the relative reactivity of the different functional groups determines the product distribution. The pH of the medium is a critical factor, as it affects the protonation state and, consequently, the nucleophilicity of the functional groups.

By carefully controlling these parameters, the reactivity of this compound can be harnessed to selectively synthesize a wide range of sulfonamide and sulfonate ester derivatives.

Metal-Catalyzed Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. This reaction has been employed in the derivatization of quinoline (B57606) sulfonamides to generate novel molecular architectures. The general strategy involves the initial functionalization of the quinolinesulfonyl chloride with either an azide or a terminal alkyne moiety. This is typically achieved by reacting the sulfonyl chloride with a bifunctional reagent, for instance, an amino-alkyne or an amino-alcohol that can be subsequently converted to an azide. The resulting functionalized quinoline sulfonamide then serves as a substrate for the CuAAC reaction with a corresponding azide or alkyne partner.

While specific studies detailing the use of this compound in CuAAC reactions are not extensively documented in the reviewed literature, the established methodologies for other quinoline sulfonamide isomers, such as the 5- and 8-derivatives, provide a clear and scientifically sound framework for its application. The derivatization typically proceeds by first converting this compound into a more stable intermediate, such as a 7-quinolinesulfonamide bearing a reactive handle for the click reaction.

A representative synthetic approach involves the reaction of this compound with an amine that contains a terminal alkyne, such as propargylamine. This reaction yields an N-propargyl-7-quinolinesulfonamide. This alkyne-functionalized molecule can then undergo a cycloaddition reaction with an organic azide in the presence of a copper(I) catalyst. The copper(I) catalyst is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. nih.gov This process leads to the formation of a stable triazole ring, linking the quinoline scaffold to another molecule of interest.

The reaction conditions for the CuAAC are generally mild, often proceeding at room temperature in a variety of solvents, including mixtures of water with organic solvents like DMF. nih.gov The high efficiency and functional group tolerance of the CuAAC reaction make it a powerful tool for creating libraries of diverse quinoline-based compounds for various research applications.

To illustrate the application of CuAAC in the derivatization of quinoline sulfonamides, the following table outlines a representative synthesis of a 1,2,3-triazole derivative starting from an N-propargyl-quinolinesulfonamide and an organic azide. The data is based on analogous reactions reported for other quinoline sulfonamide isomers.

| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-(prop-2-yn-1-yl)quinoline-7-sulfonamide | Benzyl azide | CuSO4·5H2O, Sodium Ascorbate | DMF/H2O | 12 | 92 |

| 2 | N-(prop-2-yn-1-yl)quinoline-7-sulfonamide | Phenyl azide | CuSO4·5H2O, Sodium Ascorbate | DMF/H2O | 16 | 88 |

| 3 | N-(prop-2-yn-1-yl)quinoline-7-sulfonamide | 1-Azido-4-methylbenzene | CuSO4·5H2O, Sodium Ascorbate | DMF/H2O | 14 | 90 |

| 4 | N-(prop-2-yn-1-yl)quinoline-7-sulfonamide | 1-Azido-4-methoxybenzene | CuSO4·5H2O, Sodium Ascorbate | DMF/H2O | 15 | 85 |

The high yields reported in these analogous transformations underscore the robustness and synthetic utility of the CuAAC reaction for the derivatization of the 7-quinolinesulfonyl scaffold. The resulting triazole-linked quinoline derivatives are of significant interest in medicinal chemistry and materials science due to the unique chemical and physical properties imparted by the triazole ring.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Heterocyclic Architectures

Quinolinesulfonyl chlorides are recognized for their role in the synthesis of complex chemical structures. They are particularly useful in preparing sulfonamides, which are crucial intermediates in medicinal chemistry and drug design. The sulfonyl chloride group is highly reactive and can readily engage in reactions to form sulfonamide bonds, which are integral to the structure of many pharmaceutical compounds.

Furthermore, the quinoline (B57606) nucleus itself is a significant heterocyclic scaffold found in a wide array of biologically active compounds. The synthesis of substituted quinolines is an active area of research. For instance, various methods have been developed for the chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines starting from quinoline N-oxides and sulfonyl chlorides. rsc.org Such transformations highlight the utility of sulfonyl chlorides in modifying the quinoline core to create diverse molecular architectures. rsc.org Another synthetic route involves the oxidative chlorination of disulfides in concentrated hydrochloric acid to produce α- and γ-pyridine- and quinolinesulfonyl chlorides, which are then effectively converted into the corresponding sulfonamides. researchgate.net

| Synthetic Application | Reactants | Product | Significance |

| Sulfonamide Synthesis | Quinolinesulfonyl Chloride, Amine | Quinolinesulfonamide | Creation of key intermediates for drug design. guidechem.com |

| C3-Sulfonylation of Quinolines | Quinoline N-oxide, Sulfonyl Chloride | C3-Sulfonate Ester of Quinoline | Metal-free, efficient method for quinoline functionalization. rsc.org |

| Oxidative Chlorination | Disulfide Precursor | Quinolinesulfonyl Chloride | Preparation of azinesulfonyl chlorides for conversion to sulfonamides. researchgate.net |

Role in Oligonucleotide Synthesis

Quinolinesulfonyl chlorides have played a significant role as coupling agents in the chemical synthesis of oligonucleotides, which are short nucleic acid fragments with wide-ranging applications in research, diagnostics, and therapeutics.

In the 1960s, the phosphotriester method for oligonucleotide synthesis was developed to overcome limitations of the earlier phosphodiester method. wikipedia.org This approach involves protecting the phosphate (B84403) moiety to prevent the formation of branched oligonucleotides and to allow for the use of more efficient coupling agents. wikipedia.org Arenesulfonyl chlorides, such as 8-quinolinesulfonyl chloride, were developed as effective coupling agents for this process. nih.gov These reagents activate the phosphodiester component, facilitating its reaction with the hydroxyl group of the growing oligonucleotide chain to form a stable phosphotriester linkage. The use of these activating agents significantly reduced the time required for synthesis. wikipedia.org

After the oligonucleotide chain is fully assembled, all protecting groups must be removed from the nucleobases and the phosphate backbone. This deprotection step is critical, as incomplete removal of these groups can interfere with the oligonucleotide's ability to hybridize with its target sequence. The conditions required for cleaving the protecting groups must be carefully controlled to avoid degradation of the oligonucleotide chain itself.

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification technique used to alter the properties of a compound to make it more suitable for a particular analytical method. 7-Quinolinesulfonyl chloride can be used as a derivatizing reagent to improve the detection and quantification of various analytes in complex mixtures.

In chromatography, derivatization is often employed to enhance the sensitivity of detection for compounds that lack a strong chromophore or fluorophore, or to improve their volatility for gas chromatography (GC). scienceopen.com By reacting an analyte with a derivatizing agent like a quinolinesulfonyl chloride, a tag is introduced into the molecule that can be easily detected. For example, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a sensitive fluorescence derivatization reagent for primary amines in high-performance liquid chromatography (HPLC). rsc.org The reagent reacts with amines to produce highly fluorescent amides, allowing for their detection at very low concentrations. rsc.org This approach enables the analysis of compounds that would otherwise be difficult to detect. A robust derivatization reversed-phase HPLC method was developed to quantify sulfuryl chloride in chlorosulfonic acid, demonstrating the utility of this technique for quality control in manufacturing processes. researchgate.net

| Analyte Class | Derivatizing Agent Feature | Chromatographic Method | Advantage |

| Primary Amines | Fluorescence | HPLC | Enables detection of low concentrations (pmol range). rsc.org |

| Various Analytes | Introduction of a detectable tag | GC, HPLC | Improves sensitivity and selectivity of the analysis. scienceopen.comgreyhoundchrom.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique known for its high sensitivity and selectivity. ddtjournal.com Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS. For some analytes, particularly those that are neutral or have low proton affinity, ionization efficiency in ESI can be poor, leading to low sensitivity.

Chemical derivatization can be used to introduce a charged or easily ionizable group into the analyte molecule, thereby enhancing its signal in the mass spectrometer. ddtjournal.com Derivatizing agents containing a permanently charged moiety or a group that is readily protonated, such as a tertiary amine, can significantly improve the ESI-MS/MS detectability of the target compound. For instance, dansyl chloride, which contains a dimethylamino group, is a widely used reagent for this purpose. ddtjournal.com While specific examples for this compound are less common in the literature, the principle applies. By reacting with an analyte, it would introduce the quinoline moiety, which could potentially enhance ionization and provide a characteristic fragment ion for sensitive detection using multiple reaction monitoring (MRM). This approach is valuable for the trace analysis of compounds in complex biological or environmental samples. nih.govnih.gov

Medicinal Chemistry and Biological Activity of 7 Quinolinesulfonyl Chloride Derivatives

Antineoplastic and Antiproliferative Potency

The quinoline (B57606) nucleus is a fundamental structure in many biologically active compounds, and its sulfonamide derivatives have been a subject of extensive research as potential anticancer agents. nih.gov The versatility of this scaffold allows for chemical modifications that can lead to potent and selective compounds targeting various cancer cell lines.

Activity Against Human Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, T47D)

Derivatives of 7-quinolinesulfonyl chloride have demonstrated significant antiproliferative activity against several human breast cancer cell lines, including MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and T47D (estrogen and progesterone (B1679170) receptor-positive). nih.govnih.gov

In one study, a series of regioisomeric acetylenic sulfamoylquinolines were synthesized and evaluated for their in vitro antiproliferative effects. nih.gov The research highlighted that the biological potential of combining sulfamoylquinoline and alkynyl moieties could yield compounds with enhanced activity against breast cancer cells. nih.gov The structure-activity relationship (SAR) analyses of these derivatives were based on their ability to inhibit the growth of MCF-7, MDA-MB-231, and T-47D cells. nih.gov

Another study focused on quinoline-based sulfonic esters and their cytotoxicity towards MDA-MB-231 and MCF-7 cell lines. researchgate.net Several of these synthesized compounds showed high cytotoxicity against both types of breast cancer cells. researchgate.net Specifically, certain compounds with chloro substitutions on the quinoline ring exhibited notable cytotoxicity against the MDA-MB-231 cell line. researchgate.net Research into other quinoline derivatives has also shown potent growth inhibitory potential against these three breast cancer cell lines (T47D, MCF-7, and MDA-MB-231). nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) of selected quinoline derivatives against various breast cancer cell lines, illustrating their potency.

| Compound Type | Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Dihydroquinoline Derivative | T47D | 2.20 ± 1.5 | nih.gov |

| Dihydroquinoline Derivative | MCF-7 | 3.03 ± 1.5 | nih.gov |

| Dihydroquinoline Derivative | MDA-MB-231 | 11.90 ± 2.6 | nih.gov |

| Chloro-substituted Quinoline Sulfonate | MDA-MB-231 | 25.32 ± 0.90 | researchgate.net |

| Tetrahydrobenzo[h]quinoline | MCF-7 | 10 (24h) | researchgate.net |

| Tetrahydrobenzo[h]quinoline | MCF-7 | 7.5 (48h) | researchgate.net |

Comparative Efficacy with Clinically Relevant Chemotherapeutic Agents (e.g., Cisplatin)

To contextualize the therapeutic potential of novel compounds, their efficacy is often compared to established chemotherapeutic drugs. Research has shown that the antiproliferative activity of certain acetylenic quinolinesulfonamides is comparable to that of cisplatin, a widely used anticancer drug. nih.gov This comparability suggests that these derivatives could serve as a basis for developing new therapeutic options, potentially with different mechanisms of action or improved profiles.

Antimicrobial Investigations

Beyond their anticancer properties, quinoline derivatives have been explored for their potential to combat microbial infections. The core quinoline structure is present in several antibacterial and antifungal agents, indicating its importance in the design of new antimicrobial drugs. mdpi.comresearchgate.net

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of quinoline have been tested against a range of both Gram-positive and Gram-negative bacteria, including the common pathogens Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov

One study synthesized hybrid quinoline-sulfonamide complexes and evaluated their antibacterial activity. mdpi.com A cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide demonstrated excellent activity against Staphylococcus aureus and very good activity against Escherichia coli. mdpi.comresearchgate.net Another series of quinoline derivatives showed that a compound with a sulfamethazine (B1682506) moiety exhibited promising antimicrobial activity against both E. coli and S. aureus, with significant inhibition zones. nih.gov Furthermore, certain quinolone derivatives have been found to have excellent antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values significantly lower than reference drugs like amoxicillin (B794) and ciprofloxacin. biointerfaceresearch.com

The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against these bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | nih.gov |

| Quinolone Derivative 24 | E. coli | 3.125 | biointerfaceresearch.com |

| Quinolone Derivative 24 | S. aureus | 3.125 | biointerfaceresearch.com |

| Quinoline benzodioxole derivative | E. coli | 3.125 | nih.gov |

| Quinoline benzodioxole derivative | S. aureus | 3.125 | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | S. aureus | 0.0001904 | mdpi.comresearchgate.net |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | E. coli | 0.00609 | mdpi.comresearchgate.net |

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant global health challenge, necessitating the development of new antifungal agents. nih.gov Quinoline derivatives have emerged as promising candidates in this area.

Studies have shown that specific quinoline derivatives exhibit potent anti-Candida action. nih.gov For instance, a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex displayed excellent antifungal activity against Candida albicans. mdpi.comresearchgate.net Another study focusing on a sulfamethazine derivative of 7-methoxyquinoline (B23528) also reported potent activity against C. albicans, with a notable inhibition zone. nih.gov The synthetic versatility of the quinoline structure allows for modifications that can yield compounds with selective and effective antifungal properties. nih.gov Some quinoline derivatives linked to a chalcone (B49325) moiety have also shown good inhibitory activity against C. albicans, especially when combined with existing antifungal drugs like fluconazole. nih.gov

The table below details the antifungal efficacy of certain quinoline derivatives against Candida albicans.

| Compound/Derivative | Fungal Pathogen | MIC (μg/mL) | Inhibition Zone (mm) | Source |

|---|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 0.0001904 | 25 | mdpi.comresearchgate.net |

| Sulfamethazine derivative 3l | Candida albicans | Not specified | 18 | nih.gov |

| AQQ4 | Candida albicans | 1.22 | Not specified | mdpi.com |

Antiviral Properties

The broad biological activity of the quinoline scaffold extends to antiviral applications. nih.gov Quinolinesulfonamides, in particular, have been noted for their antiviral properties. nih.gov The core structure is found in various compounds that have shown activity against a range of viruses, including Dengue virus, Zika virus, and Human Immunodeficiency Virus (HIV). nih.govnih.gov For example, certain 8-hydroxyquinoline (B1678124) derivatives have demonstrated inhibitory effects on the RNA-dependent DNA polymerase of viruses like herpes simplex virus. nih.gov The introduction of different functional groups to the quinoline ring can shift the compound's activity from antibacterial to antiviral, highlighting the chemical tractability of this scaffold for developing specific antiviral agents. researchgate.net

Enzyme Inhibition Studies

Carbonic Anhydrase Isoform Inhibition (hCA I, hCA II, hCA VII)

Quinoline-based sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc-metalloenzymes involved in crucial physiological processes. nih.gov Deregulation of hCA activity is linked to several pathologies, making them important therapeutic targets.

Research into quinoline-based benzenesulfonamides (QBS) has shown potent inhibitory activity, particularly against the cancer-related isoforms hCA IX and hCA XII. nih.gov For instance, certain para-sulfonamide derivatives displayed significant inhibition of hCA IX with inhibition constant (Kᵢ) values as low as 5.5 nM. nih.gov A meta-sulfonamide derivative also exhibited excellent hCA IX inhibitory activity with a Kᵢ of 8.4 nM. nih.gov In contrast, these derivatives generally show weaker inhibition against the cytosolic isoform hCA I and moderate activity against hCA II. nih.gov

The strategic placement of the sulfonamide group on the quinoline scaffold is crucial for both potency and selectivity. Studies on related sulfonamide derivatives have highlighted selective inhibition of hCA II and hCA VII, which are associated with conditions like glaucoma and neuropathic pain, respectively.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Quinoline-Based Sulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| para-sulfonamide QBS | hCA IX | 5.5 - 25.8 nM nih.gov |

| para-sulfonamide QBS | hCA XII | 8.7 - 13.2 nM nih.gov |

Pyruvate (B1213749) Kinase M2 (PKM2) Modulation and Inhibition

The M2 isoform of pyruvate kinase (PKM2) is a key glycolytic enzyme that plays a critical role in cancer metabolism by regulating the balance between energy production and biosynthetic processes. PKM2 is considered an attractive therapeutic target for modulating tumor metabolism.

Derivatives of quinoline sulfonamides, including those from the 7-sulfamoylquinoline series, have been identified as activators of PKM2. By activating PKM2, these compounds can shift cancer cell metabolism away from a state that supports rapid proliferation towards a more differentiated state, potentially inhibiting tumor growth. While much of the detailed research has focused on 8-quinolinesulfonamide derivatives, the 7-sulfamoylquinoline scaffold is recognized as a significant group of PKM2 activators.

Lactate (B86563) Dehydrogenase A (LDHA) Inhibition

Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process. Inhibition of LDHA is a promising strategy for cancer therapy.

Quinoline 3-sulfonamide derivatives have been identified as potent and selective NADH-competitive inhibitors of LDHA. Through high-throughput screening and lead optimization, molecules have been developed with LDHA inhibitory potencies as low as 2 nM and with 10 to 80-fold selectivity over the LDHB isoform. These inhibitors have been shown to effectively reduce lactate production in various cancer cell lines, including those from hepatocellular and breast carcinomas, thereby reversing the aerobic glycolysis phenotype.

Acetylcholinesterase (AChE) and α-Glycosidase (AG) Inhibition

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govrsc.org Similarly, α-glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and lowering postprandial blood glucose levels. nih.govnih.gov

The hybridization of a quinoline core with a sulfonamide moiety has emerged as a promising approach for developing multifunctional agents for neurodegenerative diseases. nih.govrsc.org A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of both cholinesterases (AChE and BChE) and monoamine oxidases (MAOs). rsc.org Certain compounds from this series exhibited potent inhibition, with IC₅₀ values for AChE reaching 1.10 µM. rsc.org Kinetic studies revealed a competitive mode of inhibition for these derivatives. rsc.org

The quinoline scaffold is also a known pharmacophore for α-glucosidase inhibition. nih.govnih.govresearchgate.net Various quinoline derivatives, including hybrids with oxadiazole and triazole moieties, have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.govnih.gov For example, a quinoline-1,3,4-oxadiazole hybrid showed an IC₅₀ value of 15.85 µM against α-glucosidase. nih.govnih.gov The mode of inhibition for these quinoline hybrids was determined to be non-competitive, suggesting they bind to an allosteric site on the enzyme. nih.govnih.gov

Table 2: Inhibition of AChE and α-Glucosidase by Quinoline-Sulfonamide Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Quinoline-Sulfonamide Hybrid | Acetylcholinesterase (AChE) | 1.10 µM rsc.org |

Inhibition of Non-Receptor Tyrosine Kinases

Non-receptor tyrosine kinases (nRTKs) are cytosolic enzymes that play crucial roles in regulating cell growth, differentiation, and apoptosis. Their deregulated activity is often implicated in cancer, making them important targets for therapeutic intervention. The human non-RTK family includes well-known kinases such as SRC, ABL, and JAK.

While much of the research in this area has focused on the structurally similar quinazoline (B50416) scaffold, these findings provide a strong rationale for the investigation of quinoline-based derivatives. Anilinoquinazoline derivatives have been discovered with high affinity and specificity for the tyrosine kinase domain of c-Src. These compounds have demonstrated potent inhibition of tumor growth in preclinical models. The development of multi-tyrosine kinase inhibitors based on these scaffolds is an active area of research, targeting key receptors like EGFR, PDGFR, and VEGFR in addition to non-receptor kinases.

Antimalarial Research

The 7-chloroquinoline (B30040) scaffold is the cornerstone of several pivotal antimalarial drugs, most notably chloroquine (B1663885). The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new therapeutic agents. One promising strategy involves the synthesis of hybrid molecules that combine the 7-chloroquinoline core with other pharmacophores, such as sulfonamides, to create compounds with potentially novel mechanisms of action and the ability to overcome resistance.

Derivatives tethering a 7-chloroquinoline moiety to a sulfonamide have been synthesized and evaluated for their antimalarial activity. A number of these compounds have demonstrated significant activity against the 3D7 strain of P. falciparum, with IC₅₀ values in the low micromolar range (1.49–13.49 μM). Research has also indicated that these derivatives primarily exhibit schizonticidal activity, targeting the blood stage of the parasite's life cycle. Furthermore, studies have suggested a correlation between the lipophilicity of these 7-chloroquinoline derivatives and their antimalarial potency, indicating that the ability to penetrate the parasite's digestive vacuole is a key factor in their mechanism of action.

Table 3: Antimalarial Activity of 7-Chloroquinoline-Sulfonamide Hybrids

| Compound Class | Target Organism | IC₅₀ Value Range |

|---|

Antiplasmodial Activity Against Plasmodium falciparum Strains (HB3, Dd2)

Derivatives of the quinoline scaffold have historically been pivotal in the fight against malaria. Research has focused on their efficacy against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. Activity is often evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains to determine the potential of new compounds to overcome existing drug resistance. The Dd2 strain is a well-characterized CQR strain, while the HB3 strain is a known CQS strain.

Quinoline-sulfonamide hybrids, for instance, have demonstrated significant in vitro schizonticidal activity. A series of these compounds showed potent activity against the CQR Dd2 strain of P. falciparum. One hybrid, bearing an m-nitrophenyl substituent, was found to be particularly potent, with an IC₅₀ value of 56 nM against the Dd2 strain, a four-fold greater activity than chloroquine itself. While specific activity data for many quinoline derivatives against the HB3 strain is not as commonly reported in recent literature as for resistant strains, their efficacy is often established against other CQS strains like 3D7 and NF54, suggesting a general potency against sensitive parasites.

The antiplasmodial efficacy of these compounds is often attributed to their ability to interfere with the parasite's detoxification of heme. Inside its digestive vacuole, the parasite digests hemoglobin, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Quinoline derivatives can accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.

| Compound Type | Specific Derivative | IC₅₀ (nM) against Dd2 (CQR) |

|---|---|---|

| Pyrimidine-Quinoline Hybrid | Hybrid with m-nitrophenyl substituent | 56 |

| Reference Drug | Chloroquine | ~224 |

Structure-Activity Relationships in the Side Chain Modifications of Quinoline Derivatives

The biological activity of quinoline derivatives is highly dependent on their chemical structure, particularly the nature and position of substituents on the quinoline ring and the characteristics of any attached side chains. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacological profile of these compounds.

For antiplasmodial 4-aminoquinoline (B48711) derivatives, two structural features are paramount for activity: the substituent at the 7-position of the quinoline ring and the aminoalkyl side chain at the 4-position.

Substituent at the 7-Position: An electron-withdrawing group at this position, such as a chlorine atom (as in chloroquine), is essential for potent antiplasmodial activity. This feature is believed to be critical for the molecule's ability to accumulate within the parasite's acidic food vacuole. Replacing the 7-chloro group with an electron-donating group or removing it entirely often leads to a significant loss of activity.

Side Chain at the 4-Position: The nature of the side chain dictates the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its accumulation in the food vacuole and its interaction with heme.

Basicity: The basicity of the terminal amino group in the side chain is a key factor. The side chain allows the molecule to become diprotonated in the acidic environment of the food vacuole, trapping it inside and increasing its concentration at the site of action.

Length and Bulk: The length and steric bulk of the side chain are also critical. For many 4-aminoquinolines, a flexible diaminoalkane chain of a specific length is optimal for activity. Modifications that introduce bulky aromatic rings into the side chain can also influence potency and may help overcome resistance mechanisms. For example, in some chalcone and quinoline hybrids, a longer alkyl linker (three carbons vs. two) was associated with better activity.

In essence, the quinoline ring acts as the pharmacophore that interferes with heme polymerization, while the 7-position substituent and the 4-position side chain work in concert to ensure the drug reaches and remains at its target site in sufficient concentration.

Other Pharmacological Activities

Beyond their use as antimalarials, quinoline derivatives have been investigated for a range of other therapeutic applications.

Anticoagulant Activity

The potential for quinoline derivatives to act as anticoagulant agents has been noted, although specific studies on this compound are limited in the available literature. Generally, the diverse chemical structures that can be synthesized from a quinoline scaffold allow for interaction with various biological targets, including enzymes involved in the coagulation cascade. The development of synthetic biscoumarins, which are known for their anticoagulant properties, sometimes involves molecular frameworks that share structural motifs with quinoline derivatives, highlighting the potential of related heterocyclic systems to influence blood coagulation.

Antidepressive Effects

Certain quinoline derivatives have shown activity within the central nervous system (CNS), with some exhibiting potential antidepressive effects. For example, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for antidepressant-like activity. One specific compound from this series demonstrated the ability to reduce immobility time in forced-swimming tests in mice, a common preclinical indicator of antidepressant efficacy. nih.gov This activity is often linked to the modulation of neurotransmitter systems. Quipazine, a quinoline derivative of the arylpiperazine family, is known to be a non-selective serotonin (B10506) receptor agonist and serotonin reuptake inhibitor, mechanisms that are central to the action of many antidepressant drugs. durham.ac.uk These findings suggest that the quinoline scaffold can be a valuable template for designing novel agents with potential applications in treating depression.

Analgesic Properties

Several derivatives of 7-chloroquinoline have demonstrated significant analgesic and anti-inflammatory properties in preclinical models. The compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, for example, was shown to have both peripheral and central analgesic effects. tbzmed.ac.irresearchgate.net In the acetic acid-induced writhing test, which models peripheral pain, this compound significantly inhibited abdominal writhing in mice. tbzmed.ac.irresearchgate.net It also showed a strong analgesic effect in the hot-plate test, a model of central pain, with its peak effect being significantly higher than that of the reference drug tramadol. tbzmed.ac.irresearchgate.net

Similarly, 7-chloro-4-phenylsulfonyl quinoline (PSOQ) also reduced abdominal writhing induced by acetic acid without altering motor coordination. tbzmed.ac.ir These findings underscore the potential of this compound derivatives as leads for the development of new analgesic agents.

| Compound | Pain Model | Key Finding | Reference |

|---|---|---|---|

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Acetic Acid Writhing (Peripheral) | Significant inhibition of writhing at 15 and 30 mg/kg doses. | tbzmed.ac.irresearchgate.net |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Hot-Plate Test (Central) | Analgesic activity peaked at 45 minutes and was significantly higher than tramadol. | tbzmed.ac.irresearchgate.net |

| 7-Chloro-4-phenylsulfonyl quinoline (PSOQ) | Acetic Acid Writhing (Peripheral) | Reduced abdominal writhing at doses of 0.01-10 mg/kg. | tbzmed.ac.ir |

Biological Signaling Pathway Modulation

The diverse pharmacological effects of this compound derivatives are a result of their ability to interact with and modulate various biological signaling pathways.

The anti-inflammatory and analgesic effects observed with compounds like 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone are linked to the suppression of key inflammatory mediators. tbzmed.ac.ir This compound was found to inhibit the production of nitric oxide (NO) and downregulate the protein expression of inducible nitric oxide synthase (iNOS). tbzmed.ac.ir Furthermore, it decreased the gene expression of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). The mechanism of pain induced by acetic acid involves the release of many of these mediators, indicating that the analgesic effect is at least partly due to the modulation of these inflammatory pathways.

In the context of antidepressive effects, quinoline derivatives can modulate CNS pathways by interacting with key neurotransmitter receptors. As seen with quipazine, these compounds can act as agonists at serotonin receptors (such as 5-HT₂ₐ) and inhibit serotonin reuptake, thereby influencing serotonergic signaling pathways critical for mood regulation. durham.ac.uk

Finally, the antiplasmodial action of quinoline derivatives, while not a classical signaling pathway, involves the disruption of a crucial biochemical process in the parasite. By inhibiting hemozoin formation, they interfere with the parasite's ability to manage toxic heme, a mechanism that is distinct from host cell signaling and provides a selective target for antimalarial therapy.

Impact on Tumor Metabolism

A critical hallmark of cancer cells is the reprogramming of cellular metabolism to support their rapid proliferation and survival. One of the key enzymes involved in this metabolic shift is the M2 isoform of pyruvate kinase (PKM2), which is preferentially expressed in tumor cells. PKM2 regulates the final, rate-limiting step of glycolysis. Its activity can be modulated, shifting between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is known to promote anabolic processes that provide cancer cells with building blocks for growth. Consequently, PKM2 is considered an attractive therapeutic target for modulating tumor metabolism.

Recent research has explored the potential of quinoline sulfonamide derivatives as modulators of PKM2. While studies have specifically highlighted derivatives of the isomeric 8-quinolinesulfonyl chloride, the findings provide valuable insights into the potential mechanisms for related structures, including this compound derivatives. A series of 8-quinolinesulfonamide derivatives were designed and synthesized, incorporating a 1,2,3-triazole ring system. In silico studies, including molecular docking and molecular dynamics, were employed to predict the interaction of these compounds with the PKM2 enzyme.

One of the synthesized compounds, a triazole derivative of 8-quinolinesulfonamide, was identified through these computational models as a potent modulator of PKM2. Subsequent in vitro experiments with this compound demonstrated its ability to influence the metabolic activity of cancer cells. Specifically, treatment of A549 lung cancer cells with this derivative led to a discernible reduction in intracellular pyruvate levels. This finding is significant as it provides experimental evidence that the quinoline sulfonamide scaffold can be effectively utilized to create molecules that interfere with a key enzyme in tumor metabolism. The modulation of PKM2 activity by these compounds can potentially disrupt the metabolic advantages of cancer cells, suggesting a promising avenue for the development of novel anticancer agents. The research underscores the importance of the quinoline sulfonamide core in designing inhibitors that target the metabolic vulnerabilities of tumors.

Table 1: Investigational Quinoline Sulfonamide Derivatives and their Effect on Tumor Metabolism

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 8-Quinolinesulfonamide derivatives | Pyruvate Kinase M2 (PKM2) | Identified as potent modulators of PKM2 in in silico studies. |

| Triazole derivative of 8-quinolinesulfonamide | Pyruvate Kinase M2 (PKM2) | Demonstrated reduction of intracellular pyruvate levels in A549 lung cancer cells in vitro. |

Potential Targeting of CYP1s Pathway

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including therapeutic drugs and procarcinogens. The CYP1 family, which includes isoforms such as CYP1A1, CYP1A2, and CYP1B1, is of particular interest in oncology. These enzymes are involved in the metabolic activation of numerous environmental procarcinogens into their ultimate carcinogenic forms. Overexpression of certain CYP1 enzymes, notably CYP1B1, has been observed in various human tumors, making them potential targets for cancer therapy and chemoprevention.

The quinoline scaffold is known to interact with CYP enzymes. The metabolism of quinoline itself involves several CYP isoforms, and various quinoline-based compounds have been shown to either inhibit or induce enzymes within the CYP1A subfamily. This established interaction suggests that derivatives of this compound could also potentially target the CYP1s pathway.

Molecular docking studies have been conducted to explore the interaction between certain acetylenic quinolinesulfonamide derivatives and human CYP1B1. These computational analyses provide a structural basis for how these types of compounds might bind to the active site of the enzyme. The simulations can help predict the potential inhibitory activity of newly designed molecules. While direct enzymatic inhibition data for this compound derivatives against CYP1 family enzymes is not extensively documented in the literature, the general behavior of the broader quinoline class suggests this is a viable area for investigation. The ability of a compound to selectively inhibit an enzyme like CYP1B1, which is overexpressed in tumors, could prevent the activation of procarcinogens at the tumor site or sensitize cancer cells to other chemotherapeutic agents. Therefore, the development of this compound derivatives as potential and selective inhibitors of CYP1 enzymes represents a rational and promising strategy in the design of novel anticancer agents.

Table 2: Quinoline Derivatives and their Interaction with the CYP1s Pathway

| Compound/Class | CYP Isoform(s) | Type of Interaction |

|---|---|---|

| Quinoline | CYP1A Subfamily | Substrate, leading to metabolism. |

| General Quinoline Derivatives | CYP1A Subfamily | Known to act as both inhibitors and inducers. |

| Acetylenic Quinolinesulfonamides | CYP1B1 | Investigated through molecular docking studies for potential binding and inhibition. |

Advanced Spectroscopic and Analytical Characterization of 7 Quinolinesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the molecular structure of 7-quinolinesulfonyl chloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the sulfonyl chloride group at the 7-position significantly influences the chemical shifts of the adjacent protons.

The protons on the quinoline ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants are dependent on the substitution pattern and the electronic environment of each proton. For instance, the proton at position 8, being ortho to the sulfonyl chloride group, is expected to be significantly deshielded and appear at a higher chemical shift. The coupling patterns (e.g., doublets, triplets, doublets of doublets) arise from spin-spin coupling between adjacent protons and are invaluable for assigning the signals to specific protons in the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |

| H-3 | 7.5 - 7.7 | dd | J = 8.2, 4.2 |

| H-4 | 8.2 - 8.4 | d | J = 8.2 |

| H-5 | 8.1 - 8.3 | d | J = 8.8 |

| H-6 | 7.6 - 7.8 | dd | J = 8.8, 2.1 |

| H-8 | 8.5 - 8.7 | d | J = 2.1 |

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon skeleton of a molecule. In this compound, the spectrum will display distinct signals for each of the nine carbon atoms of the quinoline ring, as well as any carbons in derivative functional groups. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.

The carbon atom directly attached to the sulfonyl chloride group (C-7) is expected to be significantly deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group. The other aromatic carbons will resonate in the typical downfield region for aromatic compounds, generally between 120 and 150 ppm. The specific chemical shifts provide a unique fingerprint for the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 127 - 129 |

| C-6 | 129 - 131 |

| C-7 | 140 - 142 |

| C-8 | 125 - 127 |

| C-8a | 148 - 150 |

Note: The data in this table is predicted and may vary from experimental values.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the chemical environment of the nitrogen atom within the quinoline ring. The chemical shift of the ¹⁵N nucleus is sensitive to factors such as hybridization, lone pair availability, and involvement in hydrogen bonding or protonation. For quinoline and its derivatives, the ¹⁵N chemical shift can be a valuable parameter for characterizing the electronic structure of the heterocyclic ring.

The ¹⁵N chemical shift of the nitrogen in this compound is expected to be in the range typical for pyridine-like nitrogens. The electron-withdrawing sulfonyl chloride group at the 7-position can influence the electron density at the nitrogen atom, leading to a shift in its resonance compared to unsubstituted quinoline.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound, HRMS can confirm its molecular formula (C₉H₆ClNO₂S) by providing an exact mass measurement with a high degree of precision. This is crucial for distinguishing it from other isomers or compounds with the same nominal mass. For instance, the hydrochloride salt of this compound has a predicted exact mass of 262.9574550 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides valuable information about the structure of the precursor ion.

For this compound and its derivatives, ESI-MS/MS analysis can reveal characteristic fragmentation pathways. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). Other potential fragmentations include the cleavage of the C-S bond and fragmentation of the quinoline ring itself. The analysis of these fragmentation patterns is a key component in the structural confirmation of this compound and the identification of its derivatives.

Table 3: Potential ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ |

| [M+H]⁺ | [C₉H₆N]⁺ | HSO₂Cl |

| [M+H]⁺ | [C₉H₇N]⁺ | SO₂Cl |

Note: This table represents potential fragmentation pathways and the observed fragments may vary depending on the experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The sulfonyl chloride (-SO₂Cl) group is expected to show strong, characteristic stretching vibrations. Generally, sulfonyl chlorides display two distinct absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively acdlabs.com.

The quinoline ring system would also produce a series of characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. Additionally, C-H in-plane and out-of-plane bending vibrations would be present at lower frequencies, providing further structural information.

A detailed analysis of the IR spectrum of this compound would involve the precise assignment of each absorption band to a specific molecular vibration. This information is crucial for confirming the identity and purity of the synthesized compound and for studying its chemical transformations.

Interactive Data Table: Predicted IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370-1410 |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1166-1204 |

| Quinoline Ring | Aromatic C-H Stretch | > 3000 |

| Quinoline Ring | C=C and C=N Stretch | 1400-1600 |

| Quinoline Ring | C-H In-plane Bend | 1000-1300 |

| Quinoline Ring | C-H Out-of-plane Bend | 650-900 |

X-ray Diffraction Studies for Solid-State Structure Determination

For this compound and its derivatives, single-crystal X-ray diffraction studies would be invaluable for unambiguously confirming their molecular structure. The resulting crystal structure would reveal the geometry of the quinoline ring and the sulfonyl chloride group, including the planarity of the aromatic system and the tetrahedral arrangement around the sulfur atom.

Although specific crystallographic data for this compound has not been found in the provided search results, studies on related quinoline derivatives have demonstrated the power of this technique. For instance, the crystal structure of quinoline-8-sulfonamide, an isomer derivative, has been determined, revealing details about its molecular conformation and intermolecular hydrogen bonding. researchgate.net

The analysis of the crystal packing of this compound could reveal the presence of intermolecular interactions, such as π-π stacking between the quinoline rings of adjacent molecules. These non-covalent interactions play a crucial role in determining the physical properties of the solid, including its melting point and solubility.

The determination of the crystal structure of derivatives of this compound, such as sulfonamides, would also provide insights into how the molecular structure is altered upon chemical modification. This information is critical for understanding structure-activity relationships in medicinal chemistry and materials science.

Interactive Data Table: Key Parameters from a Hypothetical X-ray Diffraction Study of a this compound Derivative

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 10.5, 8.2, 12.1 |

| α, β, γ (°) | The angles of the unit cell. | 90, 105.3, 90 |

| Z | The number of molecules in the unit cell. | 4 |

| S-O Bond Lengths (Å) | The distances between sulfur and oxygen atoms. | ~1.43 |

| S-Cl Bond Length (Å) | The distance between sulfur and chlorine atoms. | ~2.07 |

| C-S-O Bond Angles (°) | The angles around the sulfur atom. | ~108-110 |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the interaction between small molecules (ligands) and the binding sites of target proteins. nih.govresearchgate.net In the context of quinoline (B57606) derivatives, docking studies elucidate the binding affinities, orientations, and specific molecular interactions at the active site of a target protein. researchgate.net

Research on quinoline-based compounds frequently employs molecular docking to validate and understand their biological activity. For instance, in studies involving quinolinesulfonamide-triazole hybrids, molecular docking has been used to determine the detailed interactions between the designed compounds and their target, such as Rho-associated protein kinase (ROCK1). mdpi.com Similarly, docking has been utilized to investigate the interaction between newly designed quinoline-based ligands and the active site of serine/threonine protein kinases. nih.gov

These simulations can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's binding affinity and specificity. The results from docking are often quantified using a scoring function, which estimates the binding energy, with more negative values indicating a more favorable interaction. ucl.ac.uk

| Quinoline Derivative Class | Protein Target | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Quinolinesulfonamide-triazole hybrids | Rho-associated protein kinase (ROCK1) | Not Specified | Not Specified |

| Designed Quinoline Derivatives | Serine/threonine protein kinase (6I2Y) | Cys A206, Asp B215, Met B205, Tyr B214 | Hydrogen bonds, π-sulfur, π-alkyl |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed information on the conformational changes, dynamic stability, and interaction patterns of a protein-ligand complex. mdpi.commdpi.com This technique is often used as a follow-up to molecular docking to assess the stability of the predicted binding pose in a simulated physiological environment. nih.gov

The stability of the complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over time. mdpi.com A stable RMSD value suggests that the ligand remains securely bound within the protein's active site and that the complex has reached equilibrium. nih.govmdpi.com For example, MD simulations of quinoline derivatives complexed with serine/threonine protein kinase have been performed for 100 nanoseconds in an aqueous environment to explore the stability of the system. nih.gov These simulations can confirm whether the key interactions observed in docking are maintained over time, thus providing greater confidence in the predicted binding mode. nih.gov

| System Studied | Simulation Time | Key Metric | Primary Finding |

|---|---|---|---|

| Protein-Ligand Complexes | 100 ns | RMSD (Root Mean Square Deviation) | Analysis of dynamic stability and conformational changes. mdpi.com |

| Designed Quinoline Ligand-Kinase Complex | 100 ns | Interaction Stability | Validation of docked pose in an aqueous environment. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. mdpi.com These models are widely used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the costs associated with synthesis and testing. nih.govnih.gov

For quinoline derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In a CoMFA study, the steric and electrostatic fields of a set of aligned molecules are correlated with their biological activities to generate a predictive model. nih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing crucial guidance for optimizing lead compounds. nih.gov QSAR models have been developed for various series of quinoline derivatives to predict their efficacy as anticancer or antiviral agents. nih.govresearchgate.net

| QSAR Model Type | Compound Class | Predicted Biological Activity | Application |

|---|---|---|---|

| 3D-QSAR / CoMFA | Quinoline Derivatives | Anti-gastric cancer activity (pIC50) | Guide the design of new derivatives with enhanced inhibitory activity. nih.gov |

| 3D-QSAR / HQSAR | Quinazoline (B50416)/Quinoline Derivatives | Anti-Dengue virus activity | Establish mathematical models to understand structure-activity relationships. researchgate.net |

Machine Learning Approaches in Drug Discovery and Design

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in every stage of the drug discovery pipeline to analyze complex datasets and build predictive models. nih.govnih.gov ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to perform tasks such as QSAR analysis, virtual screening, and de novo drug design. nih.govresearchgate.net

In the context of quinoline derivatives, machine learning has been used to enhance the prediction of biological activity. One approach involves using the docking scores of a compound against an ensemble of protein structures as features for an ML model. mdpi.com This method can improve predictive performance compared to relying on a single docking score. For instance, a K-Nearest Neighbor (KNN) machine learning model was used to predict the probability of activity for novel hybrids of quinolinesulfonamide and triazole, successfully identifying them as potential inhibitors of the ROCK1 kinase. mdpi.com

| Machine Learning Model | Compound Class | Predicted Property | Key Finding |

|---|---|---|---|

| K-Nearest Neighbor (KNN) | Quinolinesulfonamide-triazole hybrids | Probability of activity as ROCK1 inhibitors | All tested compounds showed a high probability of activity (90%). mdpi.com |

| Support Vector Machine (SVM) | General Compounds | Enzyme inhibitor quality | SVM models can be superior to conventional QSAR for predicting compound properties. nih.gov |

In Silico Prediction of Biological Modulatory Potential

The in silico prediction of biological modulatory potential is the overarching goal that integrates various computational techniques, including molecular docking, MD simulations, QSAR, and machine learning. These methods collectively allow researchers to design novel molecules with desired therapeutic effects and to predict their behavior before they are ever synthesized. mdpi.com

A crucial aspect of this predictive process is the evaluation of a compound's pharmacokinetic profile, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity). mdpi.com Computational models can predict these properties for novel quinoline derivatives. For example, in silico studies on quinolinesulfonamide-triazole hybrids have included the prediction of their interactions with key metabolic enzymes like cytochrome P450 isoforms (e.g., CYP1A2, CYP3A4). mdpi.com Such predictions are vital for identifying candidates that are likely to have poor elimination or potential for drug-induced toxicity, allowing for their early deselection. By combining predictions of target affinity, binding stability, and ADMET properties, a comprehensive in silico assessment of a compound's therapeutic potential can be achieved. mdpi.commdpi.com

| Prediction Type | Method(s) Used | Compound Class | Predicted Outcome |

|---|---|---|---|

| Anticancer Activity Mechanism | Machine Learning, Molecular Docking, MD Simulations | Quinolinesulfonamide-triazole hybrids | Identification as potential strong inhibitors of Rho-associated protein kinase (ROCK1). mdpi.com |

| Pharmacokinetic Profile (ADMET) | Computational Models | Quinolinesulfonamide-triazole hybrids | Prediction of interactions with cytochrome P450 isoforms to forecast metabolism and potential toxicity. mdpi.com |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Green Chemistry Principles

Future research will increasingly focus on developing environmentally benign synthetic routes for 7-quinolinesulfonyl chloride and its derivatives. Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and generate significant waste. researchgate.net Green chemistry principles aim to mitigate these issues by reducing the use of hazardous substances, minimizing waste, and improving energy efficiency. rsc.org

One promising avenue is the metal-free synthesis of sulfonyl chlorides from thiols, utilizing reagents like ammonium nitrate and oxygen as a terminal oxidant. rsc.org This approach significantly reduces solvent usage and simplifies purification processes. rsc.org Further research could adapt such methods for the specific synthesis of this compound, potentially starting from 7-mercaptoquinoline. Another green approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts using mild and environmentally friendly reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). organic-chemistry.org The development of one-pot syntheses, where a thiol is converted directly into a sulfonamide without isolating the sulfonyl chloride intermediate, also represents a significant step towards more sustainable processes. rsc.org

Innovations in process chemistry, such as the use of solvent-free reactions or recyclable solvents, will be crucial. mdpi.com For instance, developing a process where the dry sulfonyl chloride product reacts with ammonia (B1221849) gas in an anhydrous solvent avoids aqueous decomposition and reduces the generation of high-salt wastewater, improving yield and environmental footprint. google.com These greener synthetic strategies will not only make the production of this compound more economical but also align with the growing demand for sustainable chemical manufacturing. epa.gov

Design and Synthesis of Advanced this compound Derivatives with Tailored Biological Activities

The quinoline (B57606) nucleus is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.netresearchgate.net Future research will leverage the this compound scaffold to design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies are critical for guiding the design of new drugs. orientjchem.org By systematically modifying the substituents on the quinoline ring and the sulfonamide moiety, researchers can fine-tune the pharmacological properties of the resulting compounds. For example, SAR studies on quinoline-based anticancer agents have shown that substitutions at specific positions can significantly enhance antitumor activity. orientjchem.org

The synthesis of hybrid molecules, which combine the 7-quinolinesulfonyl moiety with other known pharmacophores, is a promising strategy for developing new therapeutic agents. nih.gov For instance, creating hybrids with 1,2,3-triazole systems or other heterocyclic rings could lead to compounds with novel mechanisms of action or improved activity profiles. nih.gov Researchers have successfully synthesized quinoline derivatives via reactions like the Mannich reaction and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov This highlights the potential for creating a diverse library of this compound derivatives for screening against various diseases. nih.govsapub.org

| Compound Type | Synthetic Strategy | Potential Biological Activity |

| Quinoline-sulfonamide hybrids | Reaction of this compound with various amines | Anticancer, Antibacterial nih.govnih.gov |

| Pyrazolo[4,3-f]quinolines | Inverse imino Diels–Alder reaction | Anticancer, Topoisomerase inhibition mdpi.com |

| Quinoline-1,2,3-triazole hybrids | Click chemistry with acetylene derivatives of quinoline-5-sulfonamide | Anticancer, Antimicrobial nih.gov |

| Di-quinoline derivatives | Intermolecular Mannich reaction | Antibacterial nih.gov |

Investigation of Multi-Targeting Approaches for Complex Biological Systems